![molecular formula C8H6N2O2 B034173 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde CAS No. 106429-59-8](/img/structure/B34173.png)
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Overview
Description
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (BDICA) is an important organic molecule that has been used for a variety of purposes in scientific research. It is a heterocyclic aldehyde that is derived from the benzimidazole family and has been used in a variety of biochemical and physiological studies. BDICA has been used as a building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals, and is an important intermediate in the synthesis of a number of natural products. Furthermore, BDICA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research. In
Scientific Research Applications
1. Role in Synthesis of Imidazole Containing Compounds Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Capacity
2-oxo-imidazole-containing dipeptides (2-oxo-IDPs), such as 2-oxo-carnosine and 2-oxo-anserine, are novel derivatives of IDPs that have been found to exhibit a much higher antioxidant capacity than that of IDPs .
Quantitative Analysis
Methods have been developed for the quantitative analysis of 2-oxo-IDPs by high-performance liquid chromatography with online electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) coupled with a stable isotope dilution method .
Role in Antioxidant Functions
The conversion of IDPs to 2-oxo-IDPs may be a critical step in the antioxidant functions .
Role in Antimicrobial Activity
There is substantial evidence for the antimicrobial functions of imidazole-containing compounds .
Role in Drug Development
Imidazole has become an important synthon in the development of new drugs .
properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJXBRTXLUDIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde | |
CAS RN |
106429-59-8 | |
Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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